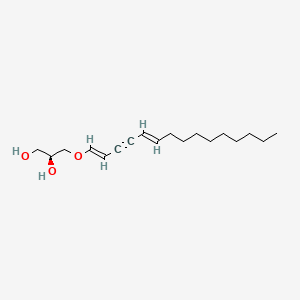
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as 2-CPCP-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound 2-cyano-1-(3-pyridinyl)-1-ethanone (2-CPE), and is used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. 2-CPCP-d4 has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone involves the reaction of 3-chlorobenzaldehyde with malononitrile followed by a Knoevenagel condensation with 3-pyridinecarboxaldehyde-d4 to form the desired product.
Starting Materials
3-chlorobenzaldehyde, malononitrile, 3-pyridinecarboxaldehyde-d4
Reaction
Step 1: 3-chlorobenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate in ethanol to form 2-(3-chlorophenyl)-2-cyano-3-oxobutanenitrile., Step 2: 3-pyridinecarboxaldehyde-d4 is added to the reaction mixture and the Knoevenagel condensation is carried out in the presence of a base such as piperidine in ethanol to form the desired product, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in a variety of scientific research applications. It has been used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It has also been used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. In addition, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in the study of enzyme kinetics and protein-protein interactions.
Mécanisme D'action
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone acts as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It is used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It is also used to study enzyme kinetics and protein-protein interactions.
Effets Biochimiques Et Physiologiques
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been shown to have no significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has several advantages for use in laboratory experiments. It is non-toxic and non-metabolizable, making it safe to use in experiments. In addition, it is relatively inexpensive and has a long shelf life. However, it is not suitable for use in experiments involving live cells, as it is rapidly excreted in the urine.
Orientations Futures
There are several potential future directions for the use of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone in scientific research. It could be used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to study the structure, dynamics, and thermodynamics of biological systems. Finally, it could be used in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

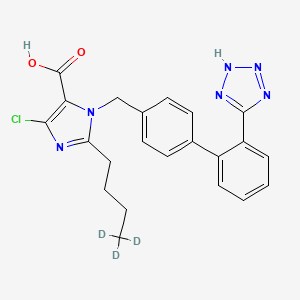


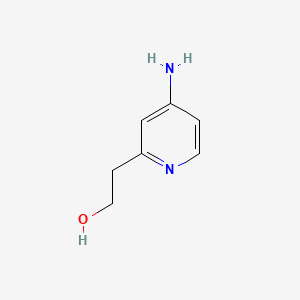
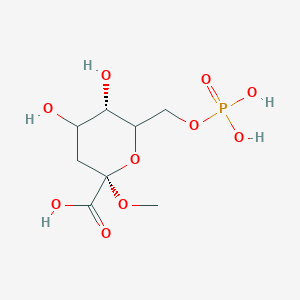
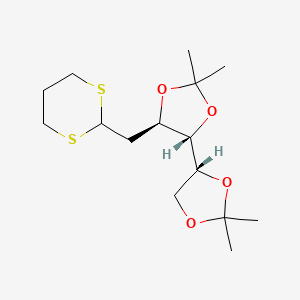
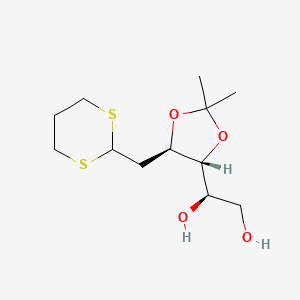
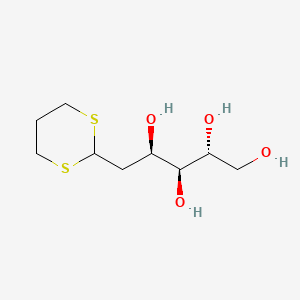
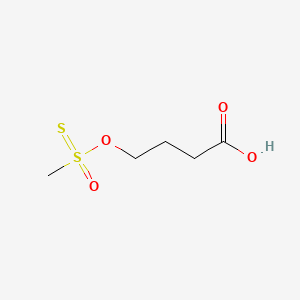
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B562360.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
